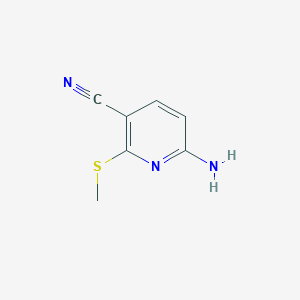

6-Amino-2-(methylthio)nicotinonitrile

Descripción general

Descripción

6-Amino-2-(methylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 6th position, a methylthio group at the 2nd position, and a nitrile group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(methylthio)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino and methylthio groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

6-Amino-2-(methylthio)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-Amino-2-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, which is involved in inflammatory processes .

Comparación Con Compuestos Similares

- 4,6-Diamino-3-cyano-2-methylthiopyridine

- 2-Amino-5-cyano-6-methylthiopyridine

Comparison: 6-Amino-2-(methylthio)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Amino-2-(methylthio)nicotinonitrile, with the CAS number 1392149-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₈N₄S

- Molecular Weight : 172.23 g/mol

Biological Activity Overview

Research indicates that derivatives of nicotinonitrile compounds exhibit a range of biological activities, including antibacterial, anticancer, and neuroprotective effects. Specifically, this compound has been studied for its interactions with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways crucial for cellular responses.

- Cellular Uptake : The methylthio group may enhance the compound's permeability across cellular membranes.

Case Studies

-

Antibacterial Activity

- A study evaluated the antibacterial properties of various nicotinonitrile derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

-

Anticancer Potential

- In vitro assays showed that this compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.

-

Neuroprotective Effects

- Preliminary studies suggest that the compound may have neuroprotective properties by reducing oxidative stress in neuronal cells. This was assessed using models of induced oxidative damage, where the compound significantly reduced cell death rates.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

6-amino-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUYGQZRZXAAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.